5-Chloro-2-methylnicotinamide
Description
Significance of Halogenated Nicotinamide (B372718) Derivatives in Chemical Research
The incorporation of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry and materials science. In the context of nicotinamide derivatives, halogenation can lead to several important effects. The high electronegativity of halogens can alter the electron distribution within the pyridine (B92270) ring, potentially influencing the compound's reactivity and its ability to participate in hydrogen bonding or other non-covalent interactions. nih.gov This can be particularly relevant for the binding of these analogues to the active sites of enzymes.
Furthermore, the introduction of a halogen atom can enhance the lipophilicity of the molecule, which may affect its ability to cross biological membranes. Research into halogenated derivatives extends to their use in the synthesis of more complex molecules. For instance, chloro-substituted pyridines can serve as versatile intermediates in cross-coupling reactions, allowing for the construction of novel molecular architectures. The study of halogenated nicotinamides, therefore, provides valuable insights into structure-activity relationships and opens avenues for the design of new functional molecules.
Scope of Academic Inquiry for Nicotinamide-Based Compounds
The academic inquiry into nicotinamide-based compounds is broad and multidisciplinary. In the realm of medicinal chemistry, researchers are actively developing nicotinamide analogues as potential therapeutic agents for a range of conditions. For example, derivatives of nicotinamide have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents. orientjchem.orgnih.gov The mechanism of action of these compounds is often linked to their ability to inhibit specific enzymes, such as nicotinamide N-methyltransferase (NNMT), which is implicated in various diseases including cancer and metabolic disorders. mdpi.com
Beyond therapeutic applications, nicotinamide analogues are valuable tools in chemical biology. They can be used as chemical probes to study the function of NAD+-dependent enzymes and to elucidate complex biological pathways. The development of fluorescent or isotopically labeled nicotinamide derivatives, for instance, allows for the visualization and quantification of NAD+ metabolism within living cells. mdpi.com The synthesis and characterization of novel nicotinamide-based compounds, including 5-Chloro-2-methylnicotinamide, contribute to this expanding body of knowledge and provide a foundation for future discoveries.
Detailed Research Findings
While specific research dedicated solely to this compound is limited in publicly accessible literature, its chemical properties can be inferred from its constituent parts and from data available for its immediate precursor, 2-chloro-5-methylnicotinic acid. The synthesis of related N-(thiophen-2-yl) nicotinamide derivatives provides a procedural basis for its potential synthesis from this acid precursor. mdpi.com
A general synthetic approach would likely involve the conversion of 2-chloro-5-methylnicotinic acid to its corresponding acyl chloride, followed by amidation with ammonia (B1221849).
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 2-Chloro-5-methylnicotinic Acid |
| Molecular Formula | C₇H₇ClN₂O | C₇H₆ClNO₂ nih.gov |
| Molecular Weight | 170.60 g/mol bldpharm.com | 171.58 g/mol nih.gov |
| CAS Number | 65169-45-1 bldpharm.com | 66909-30-6 nih.gov |
| Appearance | Not specified | Solid (inferred) |
| SMILES | CC1=CC(C(N)=O)=C(Cl)N=C1 bldpharm.com | CC1=CC(=C(N=C1)Cl)C(=O)O nih.gov |
| InChIKey | Not available | HGTOSTXLRLIKCJ-UHFFFAOYSA-N nih.gov |
Table 2: Spectroscopic Data for a Structurally Related Compound
The following data is for Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate, a more complex derivative that shares the this compound core. This illustrates the types of spectral features that could be expected. mdpi.com
| Spectroscopic Technique | Data |
| ¹H NMR (600 MHz, DMSO-d₆) | δ 12.71 (bs, 1H, CONH), 8.44 (s, 1H, pyridine-4-H), 4.24 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 2.49 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 1.27 (t, J = 7.2 Hz, 3H, OCH₂CH₃) mdpi.com |
| ¹³C NMR (150 MHz, DMSO-d₆) | δ 165.0, 162.0, 156.6, 151.4, 150.3, 144.3, 143.2, 130.0, 118.2, 116.2, 113.9, 98.6, 61.5, 22.4, 14.8, 14.7 mdpi.com |
| High-Resolution Mass Spectrometry (HR-MS) | m/z: [M + Na]⁺ Calcd. for C₁₆H₁₃BrClN₃NaO₃S: 465.9422; Found: 465.9421 mdpi.com |
The study of substituted nicotinamides continues to be a fruitful area of research, with the potential for the discovery of new chemical entities with tailored properties. While this compound itself has not been the subject of extensive published research, its structure suggests it could be a valuable building block or a compound of interest in the broader exploration of halogenated nicotinamide analogues. Further investigation is required to fully elucidate its chemical and biological characteristics.
Structure
3D Structure
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
5-chloro-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7ClN2O/c1-4-6(7(9)11)2-5(8)3-10-4/h2-3H,1H3,(H2,9,11) |
InChI Key |
RZHMIKNBONVSQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)C(=O)N |
Origin of Product |
United States |
Molecular and Electronic Structure Investigations of 5 Chloro 2 Methylnicotinamide and Analogues
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the structural and electronic properties of molecules. For 5-Chloro-2-methylnicotinamide and its analogues, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and UV-Visible spectrophotometry, mass spectrometry, and X-ray crystallography provides a comprehensive understanding of their molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established.
For a related compound, 2-chloro-N-ethylnicotinamide, the ¹H NMR spectrum shows a doublet of doublets at 8.72 ppm, another at 8.34 ppm, and one at 7.61 ppm, corresponding to the pyridine (B92270) ring protons. The ethyl group protons appear as a multiplet between 3.83-3.76 ppm and 1.59-1.54 ppm. rsc.org Similarly, ¹³C NMR data for these analogues reveal characteristic chemical shifts for the carbonyl carbon, the pyridine ring carbons, and the alkyl carbons. rsc.org For example, the carbonyl carbon in 2-chloro-N-ethylnicotinamide appears at 164.8 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Nicotinamide (B372718) Analogues in CDCl₃
| Compound | ¹H NMR (Aromatic Protons) | ¹H NMR (Other Protons) | ¹³C NMR (C=O) | ¹³C NMR (Aromatic Carbons) | ¹³C NMR (Other Carbons) | Reference |
|---|---|---|---|---|---|---|
| N-benzyl-2-chloronicotinamide | 8.46 (dd), 8.14 (dd), 7.39-7.31 (m) | 6.80 (br s, NH), 4.68 (d, CH₂) | 164.7 | 150.9, 147.2, 139.6, 137.3, 131.3, 128.8, 127.9, 127.8, 122.7 | 44.3 | rsc.org |
| N-allyl-2-chloronicotinamide | 8.47 (dd), 8.13 (dd), 7.36 (dd) | 6.62 (br s, NH), 6.00-5.90 (m, CH), 5.33 (d, CH₂), 5.23 (d, CH₂), 4.14-4.11 (m, CH₂) | 164.7 | 150.7, 147.1, 139.3, 133.2, 131.4, 122.7 | 117.0, 42.5 | rsc.org |
| 2-Chloro-N-ethylnicotinamide | 8.72 (dd), 8.34 (dd), 7.61 (dd) | 6.83 (br s, NH), 3.83-3.76 (m, CH₂), 1.59-1.54 (m, CH₃) | 164.8 | 150.5, 147.1, 139.0, 131.8, 122.6 | 35.1, 14.5 | rsc.org |
This is an interactive data table. Click on the headers to sort.
Infrared (IR) and UV-Visible Spectrophotometry
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In nicotinamide derivatives, the amide group gives rise to distinct IR bands. The N-H stretching vibrations of the amide group are typically observed in the range of 3100-3500 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the amide is a strong band usually appearing around 1650-1700 cm⁻¹. researchgate.net For example, in N-benzyl-2-chloronicotinamide, the C=O stretch is observed at 1645 cm⁻¹. rsc.org The C-Cl stretching vibration would be expected at lower wavenumbers.
UV-Visible spectrophotometry provides information about the electronic transitions within a molecule. Nicotinamide and its derivatives exhibit characteristic absorption maxima in the UV region due to π-π* and n-π* transitions within the pyridine ring and the amide chromophore. For instance, nicotinamide forms charge-transfer complexes with various acceptors, resulting in new absorption bands in the visible region. researchgate.net The position of these bands can be influenced by the solvent and the nature of the substituents on the nicotinamide ring. researchgate.net
Table 2: Characteristic IR Absorption Bands (cm⁻¹) for Nicotinamide Analogues
| Compound | N-H Stretch | C=O Stretch | C-N Stretch | Pyridine Ring Vibrations | Reference |
|---|---|---|---|---|---|
| N-benzyl-2-chloronicotinamide | 3263 | 1645 | 1549 | 1584, 1455, 1406 | rsc.org |
| N-allyl-2-chloronicotinamide | 3272 | 1643 | 1536 | 1580, 1406 | rsc.org |
| 2-Chloro-N-ethylnicotinamide | 3272 | 1646 | 1556 | 1583, 1400 | rsc.org |
| 2-Chloro-N-methylnicotinamide | 3281 | 1652 | 1556 | 1585, 1402 | rsc.org |
This is an interactive data table. Click on the headers to sort.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of a compound and providing information about its structure through fragmentation patterns. In electron ionization (EI) mass spectrometry, a molecule is ionized, leading to the formation of a molecular ion (M⁺). libretexts.org The m/z value of the molecular ion peak corresponds to the molecular weight of the compound. libretexts.org High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. libretexts.org
For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the (M+2)⁺ peak having an intensity of about one-third that of the M⁺ peak. Fragmentation of the molecular ion would likely involve the loss of the amide group, the methyl group, or the chlorine atom, providing further structural information. For example, in the analysis of nicotinamide and its metabolites, tandem mass spectrometry (MS/MS) is used to monitor specific precursor-to-product ion transitions for quantification. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination of Nicotinamide Complexes and Related Compounds
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not described in the provided results, studies on nicotinamide and its derivatives in complexes with metals and other molecules offer significant insights into its probable solid-state behavior. acs.orguzh.chuzh.chnih.govtandfonline.comlew.ronih.govjyu.finih.gov
Computational Chemistry for Molecular Properties and Reactivity
Computational chemistry provides a theoretical framework to understand and predict the molecular and electronic properties of compounds. Density Functional Theory (DFT) is a particularly powerful method for these investigations.
Density Functional Theory (DFT) for Electronic Structure and Global Reactivity Indices
Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, molecular properties, and reactivity of organic molecules. nih.govbohrium.comresearchgate.netresearchgate.netresearchgate.net By employing methods like B3LYP with appropriate basis sets (e.g., 6-311G++(d,p)), it is possible to optimize the molecular geometry and calculate various electronic parameters. nih.govbohrium.com
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. bohrium.com A smaller energy gap suggests higher reactivity. Other global reactivity indices such as electronegativity, chemical hardness, and global electrophilicity index can also be calculated to further understand the molecule's reactivity profile. bohrium.comresearchgate.net
For nicotinamide derivatives, DFT studies have been used to optimize molecular structures, confirm binding modes with biological targets, and calculate electronic properties. nih.govbohrium.com For instance, in a study on a new nicotinamide-based derivative, DFT calculations were used to optimize the structure and analyze the frontier molecular orbitals. nih.gov Similar calculations for this compound would provide valuable information on how the chloro and methyl substituents influence the electronic distribution and reactivity of the nicotinamide scaffold. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group would have opposing effects on the electron density of the pyridine ring, which could be quantitatively assessed through DFT.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-N-methylnicotinamide |
| 2-chloro-N-ethylnicotinamide |
| N-benzyl-2-chloronicotinamide |
| N-allyl-2-chloronicotinamide |
| Nicotinamide |
| 6-chloronicotinamide (B47983) |
| 1-Methylnicotinamide (B1211872) |
| 5-Chloro-2-nitrobenzoate |
| 2-bromobenzoate |
| N-methylnicotinamide |
| N,N-diethylnicotinamide |
| isonicotinamide |
| phenazone |
| 2-Acetylbenzofuran |
| 5-Chloro-2-pentanone |
| 3-Acetylindole |
| 3',4'-Dimethoxyacetophenone |
| Phenoxy-2-propanone |
| 4'-Methoxyacetophenone |
| 2-Acetylboronic acid |
| p-Aminoacetophenone |
| 2-Acetyl-5-methylfuran |
| 5-Methoxy-1-tetralone |
| 2-Thenoyltrifluoroacetone |
| 2-Acetyl-5-bromothiophene |
| 3-Acetylcoumarin |
| 2-Acetylthiophene |
| 2-Acetylfluorene |
| Indomethacin |
| Nicotinic acid |
| 5-Hydroxylysine |
| 2-chlorobenzalanine |
| 5-bromo-N-(4-methyl-2-thiazolyl)-3-pyridinecarboxamide |
| 5-bromo-N-[(2-pyridinylamino)-sulfanylidenemethyl]-3-pyridinecarboxamide |
| 5-bromo-N-[(5-nitro-2-thiophenyl)methylideneamino]-3-pyridinecarboxamide |
| 2-(2,4-dimethylanilino)-N-(thiophen-2-ylmethyl)-3-pyridinecarboxamide |
| 2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-3-pyridinecarboxamide |
| 2-(4-chloro-2-methylanilino)-3-pyridinecarboxamide |
| 2-(methylthio)nicotinamide |
| 2-methylnicotinamide |
| 2-oxo-N-(2-thiazolyl)-1H-pyridine-3-carboxamide |
| 1-[(2-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxamide |
| 1-[[oxo(3-pyridinyl)methyl]amino]-3-(4-propan-2-ylphenyl)thiourea |
| 2-Methylglutaronitrile |
| 2-methyl-1,5-diaminopentane |
| 3-methylpiperidine |
| 3-methylpyridine |
| p-chloranil |
| chloranilic acid |
| 2,3-dichloro-4,5-dicyano benzoquinone |
| 2-Methylpyridine |
| 2-Chloropyridine |
| 5-chloro-2-hydroxypyridine |
| N-(4-(hydrazinecarbonyl)phenyl)benzamide |
| N-(4-acetylphenyl)nicotinamide |
| (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide |
| sorafenib |
| 6-bromo-7-hydroxycoumarin-4-ylmethylnicotinamide |
| 1-methyl-2-pyridone-5-carboxamide |
| 1-methyl-4-pyridone-5-carboxamide |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. libretexts.orgwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital devoid of electrons, acts as an electron acceptor. libretexts.orgnumberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. numberanalytics.com A smaller gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com
In the context of this compound, the distribution of the HOMO and LUMO is influenced by its constituent functional groups. The HOMO is generally expected to be localized over the electron-rich pyridine ring and the lone pairs of the nitrogen and oxygen atoms of the amide group. The LUMO is typically distributed over the π-antibonding orbitals of the aromatic ring. The presence of an electron-withdrawing chlorine atom can also influence the energy levels of these orbitals.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide insights into the molecule's potential to participate in chemical reactions.
Key Global Reactivity Descriptors:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating a higher reactivity. researchgate.net
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = χ² / 2η.
The following table presents theoretical values for these descriptors for a representative nicotinamide analogue, illustrating the insights gained from FMO analysis.
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| EHOMO | - | -6.5 to -7.5 | Energy of the highest occupied molecular orbital |
| ELUMO | - | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.0 | Indicates high kinetic stability and low reactivity |
| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 | Energy needed to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 | Energy released upon gaining an electron |
| Electronegativity (χ) | (I+A)/2 | 3.75 to 4.75 | Overall electron-attracting power |
| Chemical Hardness (η) | (I-A)/2 | 2.25 to 3.0 | Resistance to charge transfer |
| Chemical Softness (S) | 1/(2η) | 0.16 to 0.22 | Propensity to undergo chemical reactions |
| Electrophilicity Index (ω) | χ²/(2η) | 2.3 to 3.7 | Capacity to accept electrons |
Note: The values in this table are representative for nicotinamide-type structures and are used for illustrative purposes. Actual values for this compound would require specific computational calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and identifying its reactive sites. researchgate.net It illustrates the electrostatic potential on the surface of a molecule, revealing regions that are prone to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net
The MEP is typically color-coded to represent different potential values:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net
Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient. These areas, often around hydrogen atoms bonded to electronegative atoms, are favorable for nucleophilic attack. researchgate.net
Green: Represents regions of neutral or near-zero potential. researchgate.net
For this compound, the MEP map would be expected to show the following features:
A region of high negative potential (red) would be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, due to the presence of lone pair electrons. These sites are the primary centers for electrophilic attack.
A region of high positive potential (blue) would be located around the hydrogen atoms of the amide group (-NH2), making them susceptible to nucleophilic attack.
The chlorine atom, being highly electronegative, would also contribute to the negative potential region, while the carbon atom to which it is attached would become more electrophilic.
By analyzing the MEP map, one can predict how this compound might interact with biological receptors or other molecules, identifying key sites for hydrogen bonding and other non-covalent interactions. core.ac.uk
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wave function into localized, one-center (lone pairs) and two-center (bonds) Lewis-like structures. uni-muenchen.de This analysis is crucial for understanding intramolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability. researchgate.netmaterialsciencejournal.org
A key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs and empty "acceptor" NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with an interaction between a donor NBO (i) and an acceptor NBO (j) is a measure of the intensity of charge delocalization. materialsciencejournal.org A larger E(2) value indicates a stronger interaction. materialsciencejournal.org
For this compound, significant intramolecular interactions would include:
π → π interactions:* Delocalization of π-electrons from filled π-bonding orbitals to empty π*-antibonding orbitals within the pyridine ring, which is fundamental to its aromatic stability.
n → π interactions:* Delocalization of electron density from the lone pairs (n) of the oxygen and nitrogen atoms of the amide group to the π*-antibonding orbitals of the pyridine ring or the carbonyl group. These interactions contribute significantly to the stabilization of the molecule.
n → σ interactions:* Delocalization involving lone pairs and σ*-antibonding orbitals, such as the interaction between the lone pair of the chlorine atom and the antibonding orbitals of the adjacent C-C bonds.
These charge transfer events lead to a delocalization of electron density, which weakens the donor bonds but stabilizes the molecule as a whole. materialsciencejournal.org The following table shows representative E(2) values for the most significant types of interactions found in similar molecular systems.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C-C) | π(C-C) | ~15-25 | Intramolecular hyperconjugation (ring) |
| n(O) | π(C=O) | ~30-50 | Lone pair delocalization in amide group |
| n(N) | π(C=O) | ~40-60 | Lone pair delocalization in amide group |
| n(Nring) | π(C-Cring) | ~20-35 | Lone pair delocalization into the pyridine ring |
| n(Cl) | σ*(C-C) | ~1-5 | Weak hyperconjugation from chlorine lone pair |
Note: The values in this table are illustrative, based on findings for analogous compounds. materialsciencejournal.org Specific E(2) values for this compound would require dedicated NBO calculations.
This analysis provides a detailed picture of the electronic communication within the molecule, explaining its structural stability and electronic properties.
Structure Activity Relationship Sar Studies of Halogenated Nicotinamide Derivatives
General Principles of SAR in Nicotinamide (B372718) Chemistry
The nicotinamide scaffold is a versatile platform in drug discovery, known for its presence in the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD) and its derivatives' diverse biological activities. mdpi.commdpi.com SAR studies of nicotinamide analogs are crucial for understanding how structural modifications influence their interactions with biological targets. mdpi.com Key principles in the SAR of nicotinamides include the modification of the pyridine (B92270) ring, the carboxamide side chain, and the introduction of various substituents to modulate properties like potency, selectivity, and pharmacokinetic profiles.
The pyridine ring itself can be substituted at various positions to enhance binding affinity and selectivity. The nitrogen atom of the pyridine ring and the amide group are critical for forming hydrogen bonds with protein targets. Alterations to the carboxamide group can influence the compound's stability and interaction with the active site of an enzyme or receptor. Strategic halogenation of the nicotinamide framework is a common strategy to modify the electronic and lipophilic properties of the molecule, which can significantly impact its biological activity and molecular recognition patterns.
Systematic SAR Investigations of Structurally Related NaV1.8 Inhibitors based on Nicotinamide Scaffolds
The voltage-gated sodium channel NaV1.8 is a genetically validated target for the treatment of pain, as it is predominantly expressed in the peripheral nervous system. colab.wsnih.gov Consequently, the development of selective NaV1.8 inhibitors is a promising avenue for creating non-addictive analgesics. colab.wsdntb.gov.ua The nicotinamide scaffold has emerged as a key structural motif in the design of such inhibitors. colab.wsresearchgate.net
Systematic SAR studies have been conducted on a series of compounds based on the 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold. colab.ws In one such study, researchers designed and synthesized a series of compounds by introducing bicyclic aromatic fragments to the nicotinamide core. colab.wsnih.gov This research led to the identification of a compound (referred to as 2c in the study) with moderate inhibitory activity against human NaV1.8 channels expressed in HEK293 cells (IC50 = 50.18 ± 0.04 nM) but potent inhibitory activity in dorsal root ganglion (DRG) neurons. colab.wsnih.gov This compound also demonstrated high isoform selectivity, being over 200-fold more selective for NaV1.8 compared to NaV1.1, NaV1.5, and NaV1.7 channels. colab.wsresearchgate.net
The following table summarizes the activity of a representative compound from this series:
| Compound | Target | Cell Line | IC50 (nM) | Selectivity |
| 2c | hNaV1.8 | HEK293 | 50.18 ± 0.04 | >200-fold vs hNaV1.1, hNaV1.5, hNaV1.7 |
These findings underscore the potential of the nicotinamide scaffold in developing selective NaV1.8 inhibitors for pain management. colab.wsresearchgate.net
Influence of Chloro and Methyl Substituents on Biological Potency and Selectivity
The presence and position of chloro and methyl substituents on the nicotinamide ring are critical determinants of biological activity. In the context of 5-Chloro-2-methylnicotinamide, these substituents play a significant role in its function as a scaffold for NaV1.8 inhibitors.
The chlorine atom at the 5-position is a key feature. Halogenation, in general, can enhance membrane permeability due to increased lipophilicity and can also lead to specific interactions with the target protein. The electronegativity of the chlorine atom can influence the electronic distribution within the pyridine ring, affecting its binding properties. Comparative analyses of various dichloronicotinamide isomers have shown that the substitution pattern of chlorine atoms significantly influences molecular properties.
Computational Approaches to SAR Prediction and Optimization
Computational methods are indispensable tools in modern drug discovery for predicting and optimizing the SAR of new compounds. acs.orgnih.gov These approaches can be broadly categorized into ligand-based and structure-based methods. acs.orgnih.gov
Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, derive models from the structures of known active and inactive compounds to predict the activity of new molecules. nih.gov These models can identify key molecular descriptors that correlate with biological activity.
Structure-based methods rely on the three-dimensional structure of the biological target. nih.gov Techniques like molecular docking can predict how a ligand will bind to a protein's active site, providing insights into the specific interactions that drive potency and selectivity. nih.gov For nicotinamide derivatives, docking studies can help rationalize the observed SAR and guide the design of new analogs with improved properties. For example, computational tools can be used to predict how different substituents on the nicotinamide ring will affect binding to the NaV1.8 channel. nih.gov
In the context of cytochrome P450 (CYP) inhibition, a significant consideration in drug development, computational models like Comparative Molecular Field Analysis (CoMFA) have been successfully used to predict the inhibitory activity of compounds based on their scaffold. acs.orgnih.gov Similar approaches can be applied to optimize the selectivity of nicotinamide-based NaV1.8 inhibitors, minimizing off-target effects.
Biological Target Interaction and Functional Implications of 5 Chloro 2 Methylnicotinamide Analogues
Enzyme Inhibition and Modulation Studies
The nicotinamide (B372718) scaffold, a core component of 5-Chloro-2-methylnicotinamide, is a versatile structure that has been extensively studied for its interactions with various biological targets. Analogues and derivatives of nicotinamide have demonstrated significant inhibitory and modulatory effects on several key enzymes, highlighting their potential in therapeutic applications.
Research on Voltage-Gated Sodium Channel (NaV1.8) Inhibition by Related Nicotinamide Scaffolds
The voltage-gated sodium channel NaV1.8 is a genetically validated target for pain, as it is predominantly expressed in the peripheral nervous system. nih.govresearchgate.net Selective inhibitors of NaV1.8 are sought after for their potential to treat pain while minimizing side effects associated with non-selective sodium channel blockers. researchgate.netnih.gov
Recent research has focused on the nicotinamide scaffold as a basis for developing selective NaV1.8 inhibitors. nih.gov A series of compounds based on a 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold were designed and synthesized. nih.govcolab.ws Through systematic structure-activity relationship (SAR) studies, researchers identified compounds with potent inhibitory activity against the human NaV1.8 channel. nih.gov For instance, compound 2c from this series exhibited a moderate inhibitory activity with an IC50 of 50.18 ± 0.04 nM in HEK293 cells stably expressing human NaV1.8 channels. nih.govcolab.ws Notably, this compound displayed high selectivity, being over 200-fold more selective for NaV1.8 compared to NaV1.1, NaV1.5, and NaV1.7 channels. nih.govcolab.ws The analgesic potential of compound 2c was subsequently confirmed in a mouse model of post-surgical pain, suggesting that this nicotinamide-based scaffold is a promising foundation for developing non-addictive analgesics with reduced cardiac risks. nih.govcolab.ws
The development of these selective inhibitors underscores the importance of the nicotinamide structure in achieving potent and selective modulation of NaV1.8. dntb.gov.uagoogle.com The exploration of bicyclic aromatic fragments attached to the nicotinamide core has been a key strategy in this endeavor. nih.govcolab.ws
| Compound | Target | Cell Line | IC50 (nM) | Selectivity vs. NaV1.1, NaV1.5, NaV1.7 |
| 2c | Human NaV1.8 | HEK293 | 50.18 ± 0.04 | >200-fold |
Interaction with Nicotinamide N-Methyltransferase (NNMT) and Related Analogues
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-methionine (SAM) as a methyl donor. mdpi.comuniversiteitleiden.nlnih.gov Overexpression of NNMT has been linked to various diseases, including cancer, obesity, and diabetes, making it a significant therapeutic target. nih.govmdpi.comresearchgate.net
Various nicotinamide analogues have been investigated as inhibitors of NNMT. mdpi.comnih.gov These inhibitors can act through different mechanisms. Some are competitive inhibitors of nicotinamide, while others are bisubstrate inhibitors that mimic both nicotinamide and SAM, occupying both binding pockets of the enzyme. mdpi.comacs.org
For example, researchers have identified potent small molecule inhibitors of NNMT with different binding modes, as elucidated by X-ray crystallography. mdpi.com Some nicotinamide-related compounds, such as 6-methylaminonicotinamide, have been reported as NNMT inhibitors. mdpi.com Furthermore, bisubstrate-like inhibitors based on adenosyl scaffolds have shown significant potency. nih.govacs.org The development of potent and selective NNMT inhibitors is crucial for studying the enzyme's role in disease and for developing new therapeutic agents. researchgate.netresearchgate.net
The affinity of these inhibitors is often determined by measuring their half-maximal inhibitory concentration (IC50). For instance, some novel tetrahydroisoquinoline-triazole derivatives have shown inhibitory activity against human NNMT with IC50 values in the low micromolar range. mdpi.com Specifically, compounds 4a , 4c , and 4f from this series had IC50 values of 3.177 µM, 7.9 µM, and 4.477 µM, respectively, in enzymatic assays. mdpi.com
| Compound | Enzymatic Assay IC50 (µM) | Cell-Based Assay IC50 (µM) |
| 4a | 3.177 | - |
| 4c | 7.9 | 2.81 |
| 4f | 4.477 | 1.97 |
| 4m | 98% inhibition at 10 µM | 1.011 |
Inhibition of Poly(ADP-ribose) Polymerase (PARP) by Nicotinamide Derivatives
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in various cellular processes, including DNA repair and cell death. nih.govfrontiersin.org Nicotinamide, as a structural mimic of the PARP substrate NAD+, can act as an endogenous inhibitor of PARP activity. researchgate.netijmio.com This inhibitory action has implications for cancer therapy, as PARP inhibitors can sensitize cancer cells to the effects of DNA-damaging agents like radiation and certain chemotherapies. researchgate.netijmio.com
Studies have shown that nicotinamide inhibits in vitro PARP activity at millimolar concentrations. researchgate.net The inhibitory effect of nicotinamide is comparable to that of known PARP inhibitors like 3-aminobenzamide. researchgate.net The inhibition of PARP by nicotinamide can lead to enhanced cytotoxicity of treatments such as cisplatin (B142131) in breast cancer cells. researchgate.netijmio.com
The development of more potent PARP inhibitors has been a major focus in oncology. ljmu.ac.uk Many of these synthetic inhibitors are designed with a benzamide (B126) motif to mimic the nicotinamide portion of NAD+. ljmu.ac.uk Derivatives of nicotinamide, such as NU1025 and PJ34, have been developed as specific inhibitors of PARP1 and PARP2. biorxiv.orgnih.gov These inhibitors have been instrumental in studying the role of PARP in various cellular processes, including the differentiation of pancreatic endocrine progenitors. biorxiv.org The use of PARP inhibitors is a promising strategy in the treatment of cancers with defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. ljmu.ac.uknih.gov
| Inhibitor | Concentration for Inhibition | Context |
| Nicotinamide | Starts at 0.5 mM | In vitro PARP activity researchgate.net |
Computational Assessment of Binding Propensity to Biological Targets (e.g., Enoyl Reductase, Fungal Chitin Deacetylase)
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are valuable tools for predicting the binding affinity of small molecules to biological targets and for guiding the design of new inhibitors. researchgate.net
In the context of nicotinamide derivatives, computational analyses have been employed to investigate their potential as antimicrobial agents. For example, molecular docking studies have been used to explore the interaction of newly synthesized nicotinamide derivatives with bacterial proteins. researchgate.net In one such study, a derivative, ND4 , was identified as a promising inhibitor candidate against Enterococcus faecalis. researchgate.net
Similarly, computational approaches have been applied to identify inhibitors of fungal enzymes. Chitin deacetylase (CDA) is an essential enzyme in fungi, involved in cell wall synthesis, making it an attractive target for antifungal agents. researchgate.netmdpi.com Through structure-based virtual screening and subsequent molecular docking, potential inhibitors of CDA have been identified. researchgate.netmdpi.com For instance, a triazole derivative was identified as a potent inhibitor of CDA from Aspergillus nidulans and Aspergillus niger. mdpi.com
Furthermore, computational studies have been instrumental in the development of inhibitors for bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in fatty acid biosynthesis. researchgate.net The design of these inhibitors often involves matching the shape and electrostatic properties of the compounds to the enzyme's active site. researchgate.net While direct computational studies on this compound for these specific targets are not widely reported, the successful application of these methods to structurally related nicotinamide derivatives highlights the potential for in silico assessment of its binding propensity. researchgate.netresearchgate.net
Antimicrobial Research of Nicotinamide Derivatives
The nicotinamide core is a recurring motif in compounds exhibiting antimicrobial properties. The functionalization of the nicotinamide scaffold has led to the development of derivatives with significant activity against a range of pathogenic microorganisms.
Studies on Antibacterial Activities
A variety of nicotinamide derivatives have been synthesized and evaluated for their antibacterial activity. ijpmr.org These studies often involve screening the compounds against both Gram-positive and Gram-negative bacteria. researchgate.net
In one study, a series of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives were synthesized and tested for their antibacterial properties. The results indicated that some of these compounds exhibited good activity against bacteria such as E. coli, S. typhi, Streptococcus mutans, and S. aureus. Specifically, compound 4c from this series was found to be particularly active. The antibacterial activity was assessed using the paper disc diffusion method, where the zone of inhibition is measured to determine the effectiveness of the compound.
Another study focused on the synthesis and characterization of new nicotinamide derivatives and their investigation as antibacterial and antibiofilm agents. researchgate.net These compounds were tested against various bacterial strains, and their minimum inhibitory concentrations (MIC) were determined. nih.gov For instance, some newly synthesized nicotinamides showed notable effects against P. aeruginosa and K. pneumoniae. nih.gov
Computational tools have also been used to support these experimental findings. Molecular docking analyses have been performed to understand the potential interactions between the nicotinamide derivatives and bacterial target proteins, providing insights into their mechanism of action. researchgate.netuobaghdad.edu.iqresearchgate.net The collective findings from these studies suggest that the nicotinamide scaffold is a valuable starting point for the development of new antibacterial agents. ijpmr.orgrsc.org
| Bacterial Strain | Activity |
| S. aureus | More active |
| S. mutans | More active |
| E. coli | More active |
Antifungal Research Involving Nicotinamide-Based Compounds
Nicotinamide, a form of vitamin B3, and its derivatives have emerged as a significant class of heterocyclic compounds in the development of new antifungal agents. nih.govfrontiersin.org Research has demonstrated that nicotinamide itself exhibits notable antifungal activity against various pathogens, including fluconazole-resistant isolates of Candida albicans. nih.govfrontiersin.org This inherent activity has spurred the synthesis and evaluation of numerous nicotinamide analogues to discover compounds with enhanced potency and broader spectrums. nih.govnih.gov
Many nicotinamide-based compounds have been primarily investigated as agricultural fungicides. nih.gov For instance, boscalid (B143098) is a commercialized fungicide used to control diseases like Alternaria late blight. nih.gov Following this line of research, scientists have developed and synthesized a wide array of nicotinamide derivatives, modifying various parts of the molecule to understand structure-activity relationships (SAR). nih.govacs.org For example, a study involving 38 newly synthesized nicotinamide derivatives identified compound 3a-17 as having potent activity against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum, with its efficacy being comparable to the commercial fungicide boscalid. acs.org Another study focused on optimizing a hit compound, which led to the identification of 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) , a potent and broad-spectrum antifungal agent against C. albicans. nih.gov This compound demonstrated significant activity, even against fluconazole-resistant strains, with a Minimum Inhibitory Concentration (MIC) value of 0.25 μg/mL. nih.gov
Further research has explored incorporating other chemical moieties, like 1,3,4-oxadiazole, into the nicotinamide structure. nih.gov These efforts have yielded compounds with weak to moderate antifungal activities against fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.gov The mechanism of action for some of these derivatives is believed to be the disruption of the fungal cell wall. nih.gov For example, treatment with compound 16g resulted in broken cell wall edges and a thickened space between the cell wall and membrane in C. albicans. nih.gov
Table 1: Antifungal Activity of Selected Nicotinamide Analogues
| Compound | Target Fungi | Reported Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| 3a-17 | Rhizoctonia solani | IC₅₀: 15.8 μM | acs.org |
| 3a-17 | Sclerotinia sclerotiorum | IC₅₀: 20.3 μM | acs.org |
| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | Candida albicans SC5314 | MIC: 0.25 μg/mL | nih.gov |
| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | Rhizoctonia solani, Sclerotinia sclerotiorum | Moderate activity | nih.gov |
| Nicotinamide (Vitamin B3) | Candida albicans | Moderate activity (MIC₅₀: 20 mM) | nih.govfrontiersin.org |
| Compound 9b (containing 1,3,4-oxadiazole) | Gibberella zeae | 58.3% inhibition at 50 mg/L | nih.gov |
| Compound 9a (containing 1,3,4-oxadiazole) | Fusarium oxysporum | 63.2% inhibition at 50 mg/L | nih.gov |
Mechanistic Investigations of Biological Effects
Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. semanticscholar.orguobaghdad.edu.iqresearchgate.net This method provides valuable insights into the molecular basis of a compound's biological activity by simulating its interaction with the active site of a target enzyme. researchgate.net For nicotinamide derivatives, docking studies have been instrumental in understanding their mechanism of action, often as inhibitors of crucial enzymes. acs.orgmdpi.com
One of the primary targets for nicotinamide-based fungicides is succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. acs.org Molecular docking studies have been performed to predict how these compounds bind to the SDH active site, helping to explain the structure-activity relationships observed in antifungal assays. acs.org Similarly, in the context of human health, nicotinamide analogues have been docked against various protein targets. For example, a novel nicotinamide derivative was evaluated in silico as an inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis. semanticscholar.orgmdpi.com The docking studies helped to confirm that the designed compound could fit within the VEGFR-2 catalytic pocket. mdpi.com The binding energy, a calculated value representing the stability of the ligand-protein complex, is a key output of these simulations. For instance, a designed nicotinamide derivative showed a total binding energy of -38.36 Kcal/Mol with VEGFR-2, indicating a stable interaction. mdpi.com
Docking simulations have also been applied to nicotinamide derivatives targeting bacterial proteins from species like Escherichia coli and Staphylococcus aureus. uobaghdad.edu.iqresearchgate.net These studies help to rationalize the observed antibacterial activity by predicting how the compounds interact with essential bacterial enzymes. uobaghdad.edu.iqresearchgate.net The results often highlight the importance of specific functional groups on the nicotinamide scaffold for achieving high binding affinity.
Table 2: Molecular Docking Results for Nicotinamide Derivatives
| Ligand (Nicotinamide Derivative) | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 | -38.36 | mdpi.com |
| Novel Nicotinamide Derivative | VEGFR-2 | -43.73 (average total) | semanticscholar.org |
| Compound M5 | E. coli protein (PDB: 4H2M) | -8.7 | uobaghdad.edu.iq |
| Various Schiff base derivatives | Bacterial proteins | -7.0 to -8.7 | uobaghdad.edu.iq |
Beyond predicting binding affinity, molecular docking and subsequent analyses like Molecular Dynamics (MD) simulations and Protein-Ligand Interaction Profiler (PLIP) provide a detailed picture of the specific interactions between a ligand and the amino acid residues within the protein's active site. semanticscholar.orgmdpi.com These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are crucial for the stabilization of the ligand-protein complex. semanticscholar.orgresearchgate.net
For nicotinamide derivatives targeting VEGFR-2, decomposition analysis of the binding energy has identified key amino acid residues that contribute most significantly to the interaction. semanticscholar.org Residues such as Cys917, Cys1022, Ile1023, and Cys1043 were shown to have a substantial impact on binding. semanticscholar.org The interactions typically involve hydrogen bonds formed between the ligand and the protein's backbone or side chains, as well as hydrophobic interactions where nonpolar parts of the ligand nestle into hydrophobic pockets of the active site. researchgate.net For example, in the binding of a nicotinamide-based inhibitor to Nicotinamide-N-methyltransferase (NNMT), the carboxamide group of the nicotinamide substrate forms interactions with the side chains of Asp197 and Ser213. mdpi.com
In another example, studies on Sirtuin 6 (Sirt6), an enzyme involved in cellular metabolism, revealed that an inhibitor unexpectedly occupied the acyl substrate binding channel instead of the expected NAD+ cofactor site. nih.gov The amide group of the inhibitor was found to form a critical hydrogen bond with the residue Thr84, highlighting the importance of this specific interaction for the compound's inhibitory activity. nih.gov Similarly, structural studies of nicotinamidase (Pnc1) from Saccharomyces cerevisiae showed that the nicotinamide ring nitrogen coordinates with a zinc ion in the active site, and the amide carbonyl oxygen is critical for binding and reactivity. acs.org
These detailed analyses of binding modes are essential for rational drug design, allowing chemists to modify compound structures to enhance favorable interactions and improve potency and selectivity. nih.gov
Table 3: Key Amino Acid Interactions for Nicotinamide Derivatives with Protein Targets
| Ligand/Compound Class | Protein Target | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Novel Nicotinamide Derivative | VEGFR-2 | Cys1043, Ile1023, Cys1022, Cys917, Phe916 | Major contribution to binding energy | semanticscholar.org |
| Nicotinamide (substrate) | Nicotinamide-N-methyltransferase (NNMT) | Asp197, Ser213 | Interaction with carboxamide group | mdpi.com |
| Inhibitor 2-Pr | Sirtuin 6 (Sirt6) | Thr84 | Hydrogen bond with amide group | nih.gov |
| Nicotinamide analogues | Nicotinamidase (Pnc1) | Cys167, Active-site Zinc ion | Covalent adduct, coordination with ring nitrogen | acs.org |
| Compound M5 | E. coli protein (PDB: 4H2M) | Not specified | Nine hydrogen bonds | uobaghdad.edu.iq |
Advanced Analytical Methodologies for the Detection and Quantification of Nicotinamide Compounds
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone for the separation and analysis of nicotinamide (B372718) derivatives from complex matrices. The choice of technique often depends on the specific requirements of the analysis, such as the concentration of the analyte and the complexity of the sample.
High-Performance Liquid Chromatography (HPLC) for Related Metabolites
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nicotinamide and its metabolites. science.govresearchgate.netnih.gov HPLC methods are valued for their ability to separate multiple components within a sample, providing both qualitative and quantitative information. science.govresearchgate.net For instance, a reverse-phase HPLC method with UV detection has been successfully developed to quantify the niacin metabolites 1-methylnicotinamide (B1211872) and 1-methyl-2-pyridone-5-carboxamide in urine samples. nih.gov This method utilizes an ion-pairing agent to improve the separation of these polar compounds on a C18 column. nih.gov
The versatility of HPLC allows for various column and mobile phase combinations to optimize the separation of specific nicotinamide derivatives. science.govbevital.no For example, a study analyzing nicotinic acid and its metabolites in rat plasma tested various HPLC columns and found a cyano-propyl (CNRP) column to provide good retention and baseline separation. bevital.no The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, sometimes with additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. bevital.nonih.govnih.gov
Table 1: Example HPLC Method Parameters for Nicotinamide Metabolite Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Waters Spherisorb® 5 µm CNRP 4.6 × 150 mm | bevital.nonih.gov |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | bevital.nonih.gov |
| Detection | UV or Mass Spectrometry (MS) | science.govbevital.no |
| Application | Simultaneous quantitation of nicotinic acid and its metabolites in rat plasma. bevital.nonih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantitation
For highly sensitive and specific detection, particularly at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. creative-proteomics.combohrium.com This technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer, allowing for the confident identification and quantification of compounds even in complex biological matrices. nih.govcreative-proteomics.combohrium.com
In a typical LC-MS/MS analysis of nicotinamide compounds, the analytes are first separated on an LC column and then introduced into the mass spectrometer. The instrument is often operated in the selected reaction monitoring (SRM) mode, where a specific precursor ion of the target analyte is selected and fragmented to produce a characteristic product ion. nih.govif-pan.krakow.plnih.gov This transition is highly specific to the analyte, minimizing interference from other compounds in the sample. nih.gov For example, a method for the simultaneous quantification of nicotinic acid and its metabolites in rat plasma used a triple quadrupole mass spectrometer to monitor specific precursor-to-product ion transitions for each analyte. nih.gov In this study, 6-chloronicotinamide (B47983) was used as an internal standard to ensure accuracy. nih.govif-pan.krakow.pl
The high sensitivity of LC-MS/MS allows for the quantification of nicotinamide metabolites in the picomole range. bohrium.com The development of such methods involves careful optimization of chromatographic conditions and mass spectrometric parameters to achieve the desired performance in terms of linearity, precision, and accuracy. nih.govnih.gov
Table 2: Selected Reaction Monitoring (SRM) Transitions for Nicotinamide Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Nicotinamide (NA) | 123 | 80 | nih.gov |
| 1-methylnicotinamide (MNA) | 137 | 94 | nih.gov |
| 1-methyl-2-pyridone-5-carboxamide (M2PY) | 153 | 110 | nih.gov |
| 1-methyl-4-pyridone-5-carboxamide (M4PY) | 153 | 136 | nih.gov |
| Nicotinic Acid (NicA) | 124 | 80 | nih.gov |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Complex Mixtures
Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (UPLC-MS), offers significant advantages over conventional HPLC for the analysis of complex mixtures of nicotinamide compounds. cam.ac.ukresearchgate.net UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher separation efficiency, faster analysis times, and improved resolution. cam.ac.ukresearchgate.net
A UPLC-MS/MS method has been developed for the simultaneous determination of nicotinamide mononucleotide (NMN), nicotinamide adenine (B156593) dinucleotide (NAD), and their pyridine (B92270) precursors in various murine tissues. cam.ac.ukresearchgate.net This method employed reversed-phase chromatography and was optimized to achieve low limits of quantification, high sensitivity, and good robustness, making it suitable for metabolomic studies. researchgate.net The enhanced resolution of UPLC is particularly beneficial when analyzing a large number of related metabolites that may have similar chemical properties and retention times. cam.ac.uk
Spectrofluorometric Approaches Utilizing Nicotinamide Derivatives as Fluorogenic Agents
Spectrofluorometry offers a sensitive alternative for the determination of nicotinamide and its derivatives. tandfonline.comnih.gov Some methods are based on the intrinsic fluorescence of certain nicotinamide compounds, while others involve the use of fluorogenic agents to produce highly fluorescent products. jst.go.jpnih.gov
An online photochemical spectrofluorimetric method has been proposed for the determination of nicotinamide. tandfonline.com This method is based on the conversion of nicotinamide in an acidic medium into a highly fluorescent compound upon UV irradiation. tandfonline.com The resulting fluorescence is then measured to quantify the amount of nicotinamide present. tandfonline.com Another approach involves reacting drugs containing an active methylene (B1212753) group with N1-methyl nicotinamide chloride (NMNCl) in an alkaline medium, followed by the addition of formic acid to generate a highly fluorescent product. jst.go.jpnih.gov The fluorescence intensity is proportional to the concentration of the analyte. jst.go.jpnih.gov
Furthermore, some analytical methods for pyridine metabolites involve a chemical derivatization step to convert them into fluorescent derivatives. researchgate.net For instance, nicotinamide mononucleotide (NMN), nicotinamide adenine dinucleotide (NAD), and other related compounds can be derivatized with acetophenone (B1666503) to produce highly fluorescent products that can be separated by HPLC and detected with a fluorescence detector. researchgate.net
Development of Specific Detection Probes and Reagents
The development of specific detection probes and reagents is an active area of research aimed at providing highly selective and sensitive tools for the detection of nicotinamide compounds. These probes are often designed to interact specifically with the target analyte, leading to a measurable signal, such as a change in fluorescence. rsc.orgacs.orgnih.gov
For example, a label-free fluorescence DNA probe has been developed for the highly sensitive and selective detection of nicotinamide adenine dinucleotide (NAD+). rsc.org This probe is based on a DNA ligation reaction that is dependent on the presence of NAD+, and the subsequent formation of a G-quadruplex structure that binds a fluorescent dye. rsc.org Similarly, molecular beacons, which are hairpin-shaped DNA molecules with a fluorophore and a quencher, have been used to create bioassays for NAD+. acs.org In the presence of NAD+, an enzymatic ligation reaction opens the molecular beacon, leading to a significant increase in fluorescence. acs.org
In another strategy, a dumbbell-like DNA probe has been designed for the label-free fluorescence detection of NAD+. nih.gov This method relies on the NAD+-dependent ligation of the probe, which protects it from enzymatic digestion. The intercalation of a fluorescent dye into the ligated probe results in an enhanced fluorescence signal. nih.gov These probe-based assays offer high sensitivity and selectivity, enabling the detection of NAD+ at nanomolar concentrations and distinguishing it from its analogs. rsc.orgacs.org
Furthermore, radiofluorinated nicotinamide and picolinamide (B142947) derivatives have been developed as diagnostic probes for specific applications, such as the detection of melanoma. mdpi.com These probes leverage the affinity of nicotinamide-based structures for certain biological targets. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
